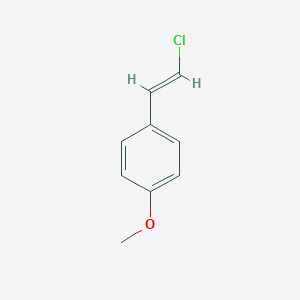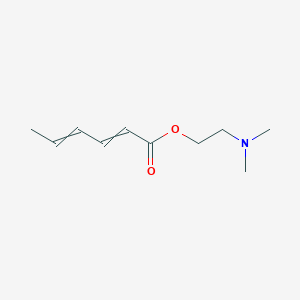
Dimethylaminoethyl sorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylaminoethyl sorbate (DMAS) is a chemical compound that belongs to the class of sorbates. It is synthesized by the reaction of sorbic acid with dimethylaminoethanol. DMAS is commonly used as a food preservative due to its antimicrobial properties. However, recent scientific research has shown that DMAS has potential applications in various fields, including medical research, drug development, and nanotechnology.
Mecanismo De Acción
The mechanism of action of Dimethylaminoethyl sorbate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. Dimethylaminoethyl sorbate has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects
Dimethylaminoethyl sorbate has been shown to have a low toxicity profile and is generally considered safe for use in various applications. However, high concentrations of Dimethylaminoethyl sorbate can cause irritation to the skin and eyes. In addition, Dimethylaminoethyl sorbate has been shown to have some effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dimethylaminoethyl sorbate is its antimicrobial properties, which make it a useful tool for studying microorganisms in the laboratory. Dimethylaminoethyl sorbate is also relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, Dimethylaminoethyl sorbate has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on Dimethylaminoethyl sorbate. One area of interest is the development of Dimethylaminoethyl sorbate-based drugs for the treatment of cancer and other diseases. Another area of research is the use of Dimethylaminoethyl sorbate in nanotechnology, where it has potential applications in the development of new materials and devices. Finally, there is ongoing research into the mechanism of action of Dimethylaminoethyl sorbate, which could lead to a better understanding of its potential applications and limitations.
Métodos De Síntesis
Dimethylaminoethyl sorbate is synthesized by the reaction of sorbic acid with dimethylaminoethanol in the presence of a catalyst. The reaction produces Dimethylaminoethyl sorbate and water as byproducts. The synthesis of Dimethylaminoethyl sorbate is a relatively simple process and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Dimethylaminoethyl sorbate has been extensively studied for its potential applications in various scientific fields. In medical research, Dimethylaminoethyl sorbate has been shown to have anticancer properties, and it is being investigated as a potential drug candidate for the treatment of various types of cancer. Dimethylaminoethyl sorbate has also been studied for its antimicrobial properties, and it is being evaluated as a potential alternative to traditional antibiotics.
Propiedades
Número CAS |
16899-74-4 |
|---|---|
Fórmula molecular |
C9H5BrClN |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl hexa-2,4-dienoate |
InChI |
InChI=1S/C10H17NO2/c1-4-5-6-7-10(12)13-9-8-11(2)3/h4-7H,8-9H2,1-3H3 |
Clave InChI |
BBGPLJAAAZDEGF-UHFFFAOYSA-N |
SMILES |
CC=CC=CC(=O)OCCN(C)C |
SMILES canónico |
CC=CC=CC(=O)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



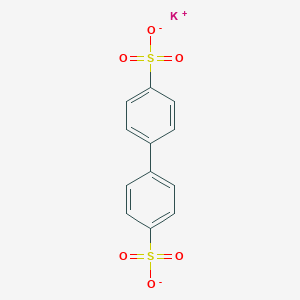
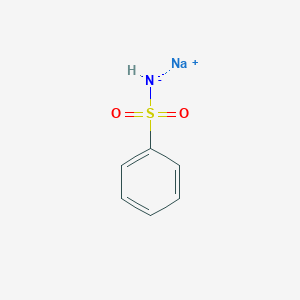
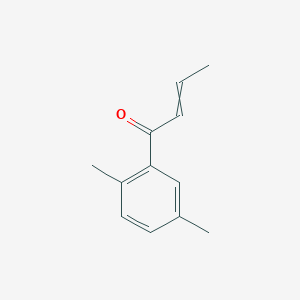
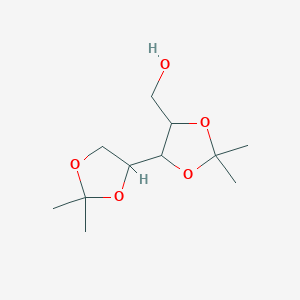
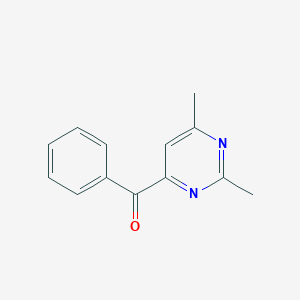
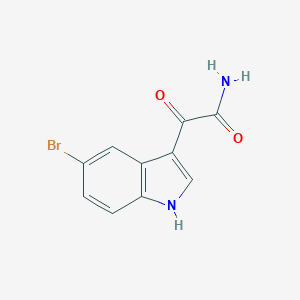
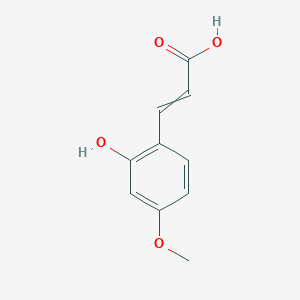
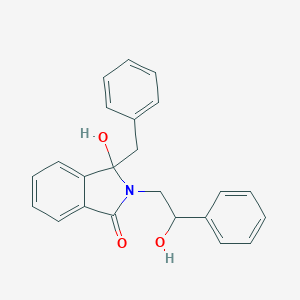
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)
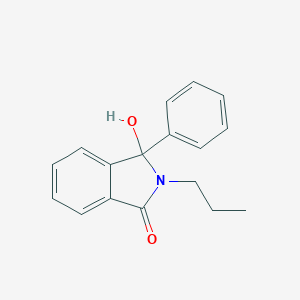
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)
